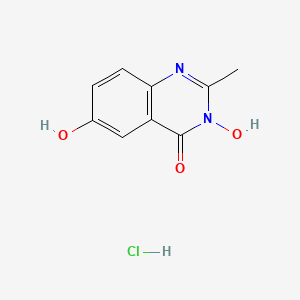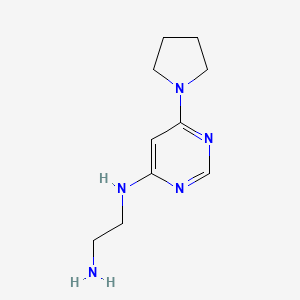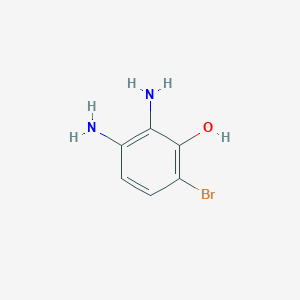
3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A study by Savaliya (2022) explored the synthesis of novel isoxazole derivatives incorporating a quinazolinone moiety, which showed significant antibacterial and antifungal activity. This demonstrates the potential of quinazolinone derivatives in antimicrobial applications (Savaliya, 2022).
Corrosion Inhibition
Research by Kadhim et al. (2017) evaluated quinazolinone derivatives for their corrosion inhibition properties. The results indicate that these compounds are effective in protecting mild steel from corrosion, highlighting their utility in industrial applications (Kadhim et al., 2017).
Anticancer Activity
Talaat et al. (2022) conducted a study on the synthesis of oxazolo and oxazinoquinolinone derivatives, which included quinazolinone derivatives. These compounds exhibited strong antiproliferative effects against cancer cell lines, suggesting their potential in cancer therapy (Talaat et al., 2022).
Antibacterial Activity
Osarumwense (2022) synthesized quinazolinone derivatives that showed significant activity against various bacterial strains. This underscores the potential of these compounds in developing new antibacterial drugs (Osarumwense, 2022).
Tubulin-Binding Tumor-Vascular Disrupting Agents
A study by Cui et al. (2017) found that quinazolinone derivatives inhibited tumor growth and disrupted tumor vasculature in mice. This suggests their application as tumor-vascular disrupting agents in cancer treatment (Cui et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3,6-dihydroxy-2-methylquinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14;/h2-4,12,14H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVWLGTWIXVWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)







![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)
![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1434768.png)

![(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1434771.png)
